2-(1-Methylheptyloxy)ethanol

Description

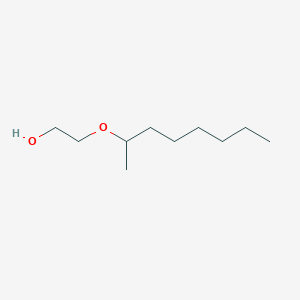

2-(1-Methylheptyloxy)ethanol is a glycol ether derivative characterized by a branched alkyl chain (1-methylheptyl) attached to an ethoxyethanol backbone. Glycol ethers are widely used as solvents, surfactants, and chemical intermediates due to their balanced hydrophilic-lipophilic properties. While specific data on this compound are sparse in the provided evidence, its structure suggests similarities with other glycol ethers, such as 2-methoxyethanol and diethylene glycol monomethyl ether, which are well-documented .

Key structural features include:

- Branched alkyl chain: The 1-methylheptyl group may enhance lipophilicity compared to linear or shorter-chain analogs.

- Ethoxyethanol backbone: Provides solubility in both polar and nonpolar solvents.

Properties

CAS No. |

61192-28-7 |

|---|---|

Molecular Formula |

C10H22O2 |

Molecular Weight |

174.28 g/mol |

IUPAC Name |

2-octan-2-yloxyethanol |

InChI |

InChI=1S/C10H22O2/c1-3-4-5-6-7-10(2)12-9-8-11/h10-11H,3-9H2,1-2H3 |

InChI Key |

GQDCJNATAVGRFH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)OCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-(1-Methylheptyloxy)ethanol (inferred properties) with structurally related glycol ethers from the evidence:

Regulatory and Handling Precautions

- 2-Methoxyethanol: Strict workplace exposure limits (e.g., <0.1 ppm in air); prohibited in consumer products in the EU .

- Diethylene Glycol Monomethyl Ether: Storage in sealed containers with explosion-proof ventilation .

- 2-(2-Éthoxyéthoxy)éthanol: Requires localized exhaust systems and regular atmospheric monitoring .

Research Findings and Data Gaps

- Synthetic Routes: Silane derivatives with 1-methylheptyloxy groups (e.g., Allyldimethyl(1-methylheptyloxy)silane) highlight synthetic pathways applicable to ethanol derivatives .

Notes

- Direct data on this compound are absent in the provided evidence; comparisons are extrapolated from structural analogs.

- Regulatory and safety guidelines for similar compounds should inform handling until compound-specific studies are available.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.